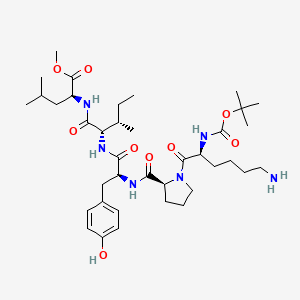

Boc-(Lys9)-Neurotensin (9-13)-methyl ester

Description

Neurotensin Discovery and Physiological Significance

Neurotensin was first isolated and characterized in 1973 from bovine hypothalamic extracts by Carraway and Leeman, who named this peptide based on its presence in neural tissue and its ability to affect blood pressure. The discovery emerged during purification efforts directed toward corticotropin-releasing factor, when researchers identified a vasoactive substance that was clearly separable from other bioactive compounds through ion-exchange chromatography. This 13-amino acid neuropeptide was initially recognized for its capacity to cause visible vasodilation in exposed cutaneous regions of anesthetized rats.

Since its discovery, neurotensin has been demonstrated to be involved in the control of a broad variety of physiological activities in both the central nervous system and in the periphery. The neuropeptide is implicated in the regulation of luteinizing hormone and prolactin release and has significant interaction with the dopaminergic system. In the central nervous system, neurotensin is distributed throughout various regions, with highest levels found in the hypothalamus, amygdala, and nucleus accumbens. The peptide induces a variety of effects, including analgesia, hypothermia, and increased locomotor activity, while also playing a crucial role in regulation of dopamine pathways.

In peripheral tissues, neurotensin demonstrates equally diverse physiological functions. The peptide is found in enteroendocrine cells of the small intestine, where it leads to pancreatic and biliary secretion, reduced gastric acid secretion, and smooth muscle contraction. Neurotensin has been detected in multiple peripheral organs including heart, liver, lung, pancreas, spleen, and small intestine, functioning as a paracrine and endocrine modulator of the cardiovascular system and digestive tract. The peptide also acts as a growth factor on a variety of normal and cancerous cells.

The neuromodulatory functions of neurotensin extend to multiple neurotransmitter systems. The peptide acts as a neuromodulator to dopaminergic, serotonergic, GABAergic, glutamatergic, and cholinergic systems. This broad interaction profile has led to investigations into neurotensin's potential involvement in various central nervous system disorders, including schizophrenia, drug abuse, and Parkinson's disease.

Structural Components of Full-Length Neurotensin (Neurotensin 1-13)

The complete neurotensin peptide consists of 13 amino acid residues with the established sequence: pyroglutamate-leucine-tyrosine-glutamate-asparagine-lysine-proline-arginine-arginine-proline-tyrosine-isoleucine-leucine-OH. This linear tridecapeptide structure was determined through a combination of Edman degradation and carboxypeptidase treatment of papain-generated fragments of the molecule.

Neurotensin shares significant sequence similarity in its 6 carboxy-terminal amino acids with several other neuropeptides, including neuromedin N, which is derived from the same precursor protein. The neurotensin molecule is synthesized as part of a larger inactive precursor that also contains neuromedin N, a 6-amino acid neurotensin-related peptide. In rats, the neurotensin/neuromedin N precursor consists of 169 amino acid residues containing 4 pairs of dibasic residues (lysine-arginine).

The biosynthetic pathway involves endoproteolytic processing of the precursor at pairs of basic residues, mediated by members of the prohormone convertase family. The major prohormone convertase involved in this process in the brain is likely to be prohormone convertase 2, because its expression colocalizes with all regions immunoreactive for neurotensin. Although expression of prohormone convertase 1 and prohormone convertase 5A in the brain is more limited, these endoproteolytic enzymes also have the capacity to process the neurotensin/neuromedin N precursor and could contribute to regional differences observed in the relative proportions of neurotensin and neuromedin N among brain structures.

Once processed as an active peptide, neurotensin is stored in dense-core vesicles and released in a calcium-dependent manner. The termination of neurotensin transmission occurs primarily through cleavage of neurotensin in the carboxy-terminal hexapeptide sequence that accounts for the biological activity of the peptide. Several endopeptidases belonging to the family of metallopeptidases contribute to the physiological inactivation of neurotensin, including neutral endopeptidase 24.11, angiotensin-converting enzyme, endopeptidase 24.15, and endopeptidase 24.16.

Significance of Carboxy-Terminal Fragments in Neurotensin Activity

The carboxy-terminal region of neurotensin has emerged as the critical domain responsible for the peptide's biological activity. The carboxy-terminal hexapeptide neurotensin(8-13) has been shown to possess similar properties to neurotensin itself, demonstrating that this fragment represents the minimal pharmacophoric element that conserves the pharmacological properties of the full peptide. Research has established that the carboxy-terminal hexapeptide is equipotent with full-length neurotensin at neurotensin receptor 1 and neurotensin receptor 2.

Neurotensin(8-13) represents the smallest active fragment of neurotensin, binding to the same sites as the full peptide. Remarkably, in the human brain, neurotensin(8-13) demonstrates higher affinity for these binding sites than neurotensin itself. This enhanced affinity profile has made the hexapeptide fragment a preferred starting point for the development of neurotensin-based therapeutics and research tools.

The structural requirements for biological activity within the carboxy-terminal fragment have been extensively studied. The carboxy-terminal region is responsible for the full biological activity, while the amino-terminal portion has a modulatory role. The neurotensin/neuromedin N precursor can also be processed to produce large 125-138 amino acid peptides with the neurotensin or neuromedin N sequence at their carboxy terminus. These large peptides appear to be less potent than their smaller counterparts but are also less sensitive to degradation and may represent endogenous, long-lasting activators in various pathophysiological situations.

Studies examining the structure-activity relationships have revealed that the carboxy-terminal hexapeptide neurotensin(8-13) maintains the essential binding characteristics and functional properties of the parent molecule. An analog of neurotensin(8-13) with specific modifications has been reported to possess central activity after peripheral administration, demonstrating the potential for developing stable and bioactive derivatives. The critical importance of this region has led to extensive research into modified versions of the hexapeptide fragment as potential therapeutic agents.

Historical Development of Neurotensin Analogs

The development of neurotensin analogs has been driven by the need to overcome the rapid degradation of native neurotensin that limits its clinical applications. Since the recognition of neurotensin's therapeutic potential, researchers have pursued various modification strategies to enhance stability while preserving or improving biological activity. The rapid degradation of neurotensin limits its clinical use in cancer imaging and therapy, necessitating the development of stabilized analogs.

Early analog development focused on the carboxy-terminal hexapeptide neurotensin(8-13) as the minimal active sequence. Cyclic derivatives of this hexapeptide were synthesized using a combination of solution and solid-phase peptide synthetic methodologies. Several of these analogs demonstrated low nanomolar binding affinity for the neurotensin receptor, with some cyclic peptides showing promising receptor recognition properties. Notably, cyclo[arginine-lysine-proline-tryptophan-glutamate]-leucine possessed 16 nanomolar neurotensin receptor affinity and was determined to be an agonist in vitro.

The stabilization approach has involved multiple strategies, including the introduction of unnatural amino acids, cyclization, and specific residue substitutions. N-methylation studies have been particularly successful, with N-methylation of either arginine at position 8 or arginine at position 9, combined with isoleucine to tert-butylglycine exchange, proving most favorable with respect to neurotensin receptor 1 affinity and stability in human plasma. These modifications resulted in dissociation constants less than 2 nanomolar and half-lives greater than 48 hours.

More recent developments have focused on receptor subtype selectivity. Modifications at specific positions have been shown to confer selectivity for neurotensin receptor 2 over neurotensin receptor 1. The replacement of tyrosine at position 11 by either 6-hydroxy-tetrahydroisoquinoline-3-carboxylic acid or 7-hydroxy-tetrahydroisoquinoline-3-carboxylic acid resulted in significant loss of binding affinity to neurotensin receptor 1 and subsequent neurotensin receptor 2 selectivity. The incorporation of β3-homolysine at position 8 increased the half-life to over 24 hours in plasma while maintaining receptor affinity.

Lipidation strategies have also been explored as a means to increase metabolic stability and bioavailability. The introduction of lipid acid albumin-binding domains has been investigated, drawing inspiration from contulakin-G, a 16-amino acid peptide that displayed binding affinity to the human neurotensin receptor 1. These approaches have led to analogs with improved bioavailability and high resistance to enzymatic degradation.

Rationale for Lysine Substitution at Position 9

The substitution of lysine at position 9 in neurotensin analogs represents a strategic modification aimed at improving multiple pharmacological properties while maintaining essential receptor binding characteristics. The rationale for this substitution emerges from extensive structure-activity relationship studies that have identified position 9 as a critical site for modulating receptor selectivity and stability.

Research has demonstrated that lysine-containing sequences display better neurotensin receptor 2 binding affinities and greater selectivity when compared to arginine-containing sequences at positions 8 and 9. The replacement of arginine residues in positions 8 and 9 by lysine leads to enhanced dual activity and retained selectivity toward both receptor subtypes. This modification strategy has proven particularly effective in developing analogs with improved therapeutic profiles.

The lysine substitution at position 9 contributes to enhanced stability against enzymatic degradation. Neurotensin is rapidly degraded mainly between arginine at position 8 and arginine at position 9, but also between proline at position 10 and tyrosine at position 11, and between tyrosine at position 11 and isoleucine at position 12 by a combination of three metalloendopeptidases. The lysine modification helps protect against this degradation pathway, extending the peptide's half-life in biological systems.

The compound Boc-(Lys9)-Neurotensin (9-13)-methyl ester incorporates this lysine substitution as part of a comprehensive modification strategy. The chemical formula C38H62O9N6 and molecular weight of 746.93 reflect the structural changes introduced by the lysine substitution and additional protective groups. The compound appears as a white powder with specific storage requirements of negative 80 degrees Celsius to negative 20 degrees Celsius.

The lysine modification at position 9 also facilitates additional chemical modifications. For peptide synthesis, the reduced amide bond can be introduced by reductive alkylation on the resin at the lysine residue using appropriate aldehyde reagents. This approach allows for the incorporation of various functional groups that can further enhance the peptide's properties or facilitate its use as a research tool.

Table 1 summarizes the key properties of this compound compared to native neurotensin fragments:

| Property | This compound | Native Neurotensin (9-13) |

|---|---|---|

| Molecular Formula | C38H62O9N6 | C28H44N8O6 |

| Molecular Weight | 746.93 | 636.77 |

| Amino Acid Sequence | Boc-Lys-Pro-Tyr-Ile-Leu-OMe | Arg-Pro-Tyr-Ile-Leu |

| Key Modification | Lysine substitution at position 9 | Native arginine at position 9 |

| N-terminal Protection | Boc group | Unprotected |

| C-terminal Modification | Methyl ester | Free carboxyl |

Properties

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46)/t24-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHQZSDJRFBFIE-RKIKPYJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Boc protecting group is introduced to the lysine residue at position 9 during the synthesis. After the peptide chain is assembled, the peptide is cleaved from the resin, and the C-terminal carboxyl group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(Lys9)-Neurotensin (9-13)-methyl ester can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group under acidic conditions.

Hydrolysis: Ester hydrolysis to convert the methyl ester back to the carboxylic acid.

Amidation: Formation of amide bonds with other peptides or proteins.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), can be used for ester hydrolysis.

Amidation: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), are used for amide bond formation.

Major Products Formed

Deprotected Peptide: Removal of the Boc group yields the free lysine residue.

Carboxylic Acid: Hydrolysis of the methyl ester yields the carboxylic acid form of the peptide.

Amide-linked Peptides: Amidation reactions yield peptides linked via amide bonds.

Scientific Research Applications

Pharmacological Properties

Boc-(Lys9)-Neurotensin (9-13)-methyl ester has been characterized for its pharmacokinetic properties, stability, and receptor selectivity:

- Stability: The modification with Boc (tert-butyloxycarbonyl) at Lys9 enhances the stability of the peptide against proteolytic degradation, which is crucial for maintaining therapeutic efficacy in vivo .

- Receptor Selectivity: The compound shows preferential binding to the NTS2 receptor subtype, which is associated with specific therapeutic effects such as reduced anxiety and improved cognitive function .

- Blood-Brain Barrier Penetration: Structural modifications facilitate the ability of this compound to cross the blood-brain barrier (BBB), allowing for effective central nervous system targeting .

Neurodegenerative Diseases

Research has demonstrated that this compound can improve motor function and cognitive deficits in models of Parkinson's disease. A study utilized a mouse model to evaluate the efficacy of this analog in enhancing dopaminergic activity and reducing motor dysfunction. Results indicated significant improvements in both motor skills and memory retention compared to control groups receiving standard treatments .

Pain Management

In analgesic studies, this compound was administered intraventricularly in rodent models to assess its antinociceptive effects. The results showed a marked reduction in pain responses during nociceptive testing, suggesting its potential as a novel analgesic agent .

Psychiatric Disorders

The role of neurotensin in modulating mood and anxiety has led researchers to explore its analogs for treating psychiatric conditions such as schizophrenia. Clinical trials are underway to evaluate the efficacy of this compound in alleviating symptoms associated with these disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Boc-(Lys9)-Neurotensin (9-13)-methyl ester involves its interaction with neurotensin receptors (NTS1, NTS2, and NTS3). Upon binding to these receptors, the peptide can modulate various signaling pathways, including the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. These pathways contribute to the peptide’s effects on neurotransmission, pain modulation, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Analogues

NT(8–13) (Arg-Arg-Pro-Tyr-Ile-Leu)

- Structure : Lacks Boc protection and methyl ester; retains the native sequence of NT residues 8–13.

- Activity : Acts as the minimal active fragment of NT, with high affinity for NTSR1 (EC₅₀ = 0.1–1 nM). Used as a positive control in calcium mobilization assays .

- Comparison :

- Boc-(Lys⁹)-NT(9-13)-OMe shows comparable efficacy (Emax ~90–100%) but lower potency (EC₅₀ in the micromolar range) due to steric hindrance from Boc and methyl ester groups .

- The methyl ester in Boc-(Lys⁹)-NT(9-13)-OMe reduces susceptibility to carboxypeptidases, extending half-life compared to NT(8–13) .

B. Compound 8 (Indole-Based Agonist from )

- Structure: Non-peptide indole derivative with a leucine residue and tetrazole bioisostere.

- Activity : EC₅₀ = 5 μM, Emax = 92% in NTSR1-mediated calcium signaling .

- Comparison: Boc-(Lys⁹)-NT(9-13)-OMe has similar EC₅₀ (~5 μM) but retains peptide specificity.

[Lys⁸, Lys⁹]-Neurotensin (8-13)

- Structure : Double lysine substitution at positions 8 and 9; lacks Boc or ester protection.

- Activity : Used in receptor internalization studies; higher polarity reduces membrane permeability compared to Boc-(Lys⁹)-NT(9-13)-OMe .

Key Comparative Data

| Compound | EC₅₀ (μM) | Emax (%) | Solubility | Metabolic Stability | Key Modifications |

|---|---|---|---|---|---|

| Boc-(Lys⁹)-NT(9-13)-OMe | 5–10 | 90–100 | DMSO, MeOH | High (Boc, ester) | Lys⁹-Boc, Leu-OMe |

| NT(8–13) | 0.001–0.1 | 100 | Aqueous buffers | Low | Native sequence |

| Compound 8 (Indole) | 5 | 92 | DMSO | Moderate | Tetrazole, leucine analogue |

| [Lys⁸, Lys⁹]-NT(8-13) | N/A | N/A | Aqueous buffers | Low | Double lysine substitution |

Biological Activity

Boc-(Lys9)-Neurotensin (9-13)-methyl ester is a synthetic analog of the neuropeptide neurotensin (NT), which has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders and its role in modulating pain and dopamine signaling. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential clinical implications.

Overview of Neurotensin

Neurotensin is a tridecapeptide that functions as a neuromodulator in the central nervous system (CNS) and peripheral tissues. It interacts primarily with two receptor subtypes: NTS1 and NTS2. These receptors are implicated in a variety of physiological processes, including pain modulation, regulation of dopaminergic signaling, and endocrine function .

Structure and Synthesis

This compound is synthesized by modifying the neurotensin structure to enhance its stability and biological potency. The Boc (tert-butyloxycarbonyl) group protects the amino terminus, which increases resistance to enzymatic degradation, thereby prolonging its action in vivo .

Binding Affinity

Research indicates that this compound exhibits high binding affinity for both NTS1 and NTS2 receptors. Comparative studies have shown that this compound maintains or exceeds the binding potency of its parent peptides .

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound | Similar to or greater than NT(8-13) |

| Neurotensin (8-13) | Reference compound |

Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo assays:

- Analgesic Properties : The compound has demonstrated significant analgesic effects through opioid-independent mechanisms. Studies show that local administration into pain-related brain regions induces analgesia, likely via NTS2 receptor activation .

- Modulation of Dopaminergic Signaling : this compound enhances dopamine release by inhibiting presynaptic D2 autoreceptors, leading to increased dopaminergic signaling in the striatum. This effect may have implications for treating disorders like schizophrenia and Parkinson's disease .

- Central Nervous System Effects : Preliminary studies suggest that this compound can influence cognitive functions and motor activities in animal models, indicating potential therapeutic applications for neurodegenerative diseases .

Parkinson's Disease Model

A recent study utilized a mouse model of Parkinson's disease to evaluate the effects of this compound. The findings indicated improved motor function and memory retention compared to controls, suggesting that this compound may offer neuroprotective benefits .

Pain Management

In another investigation focused on pain management, this compound was administered to rodents experiencing induced pain. Results showed a marked reduction in pain responses, reinforcing its potential as an analgesic agent .

Q & A

Q. How is Boc-(Lys⁹)-Neurotensin (9-13)-methyl ester synthesized, and what purification methods ensure high yield and purity?

The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The lysine residue at position 9 is protected with a Boc group, while the C-terminal carboxyl group is esterified with methyl. After cleavage from the resin (e.g., using TFA), reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is employed for purification. Purity (>95%) is confirmed by analytical HPLC and mass spectrometry (LC-MS) . Critical steps include optimizing coupling efficiency for sterically hindered residues and minimizing deprotection side reactions.

Q. Which analytical techniques are essential for confirming the structural integrity of Boc-(Lys⁹)-Neurotensin (9-13)-methyl ester?

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-TOF for exact mass).

- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms the Boc group and methyl ester functionality.

- Circular dichroism (CD) assesses secondary structure in solution, particularly if receptor binding studies are planned.

- HPLC purity checks (≥98%) ensure absence of truncated sequences or deprotected byproducts .

Q. How does the Boc modification at Lys⁹ influence solubility and stability in aqueous buffers?

The Boc group increases hydrophobicity, potentially reducing solubility in aqueous media. Stability can be tested via accelerated degradation studies (pH 7.4 PBS at 37°C, monitored by HPLC over 24–72 hours). For improved solubility, consider adding organic co-solvents (e.g., DMSO ≤5%) or using buffered saline with Tween-80 (0.01%) .

Advanced Research Questions

Q. How do structural modifications (Boc and methyl ester) alter neurotensin receptor (NTS1/NTS2) binding compared to native Neurotensin (9-13)?

Perform competitive radioligand binding assays using ³H-labeled Neurotensin (9-13) and HEK-293 cells expressing NTS1/NTS2. Calculate Ki values via Cheng-Prusoff equation. The Boc group may sterically hinder receptor interaction, reducing affinity, while the methyl ester could enhance metabolic stability in vivo. Compare results with analogs like [Lys⁸, Lys⁹]-Neurotensin (8-13) (Ki = 0.33 nM for hNTS1 ).

Q. How can contradictory data on receptor selectivity be resolved?

- Validate receptor expression in cell lines via qPCR/Western blot.

- Use biased agonism assays (e.g., β-arrestin recruitment vs. cAMP inhibition) to assess signaling pathway preferences.

- Cross-reference with molecular dynamics simulations to model ligand-receptor interactions, focusing on Lys⁹’s role in electrostatic binding .

Q. What experimental design optimizes in vivo pharmacokinetic studies of this analog?

Q. How can peptide aggregation during storage be mitigated?

- Store lyophilized powder at -80°C under argon.

- For liquid formulations, use cryoprotectants (e.g., trehalose 5% w/v) and avoid freeze-thaw cycles.

- Characterize aggregation via dynamic light scattering (DLS) or size-exclusion chromatography (SEC) .

Methodological Resources

- Database Searches : Use SciFinder to track synthetic protocols for Boc-protected lysine derivatives and neurotensin analogs .

- Mass Spectrometry : Apply isotopic labeling (e.g., ¹⁸O) for quantification in metabolic studies .

- Receptor Assays : Reference standardized protocols for NTS1/NTS2 from ACS Chemical Neuroscience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.